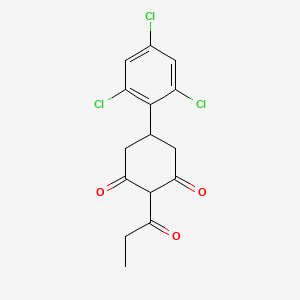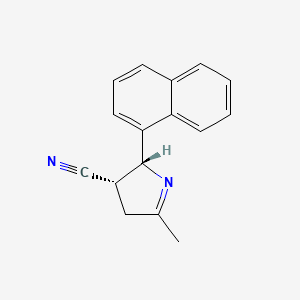
(2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Naphthalene Ring: This step often involves a Friedel-Crafts acylation reaction, where the naphthalene ring is introduced to the pyrrole ring.
Formation of the Carbonitrile Group: This can be done through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogens for electrophilic substitution are commonly used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its structural features make it suitable for use in advanced materials science.
作用機序
The mechanism of action of (2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their function and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
(2R,3S,4S,5R,6S)-6-{[(8S)-4,8-dihydroxy-5…]: This compound shares a similar pyrrole ring structure but differs in its substituents and overall molecular configuration.
Methyl (1R,2R,3S,5S)-8-methyl-3-[(naphthalen-1-yl)carbonyloxy]-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound contains a naphthalene ring and a pyrrole ring but has different functional groups and stereochemistry.
Uniqueness
(2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile is unique due to its specific stereochemistry and the presence of both a naphthalene ring and a pyrrole ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
88226-29-3 |
|---|---|
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC名 |
(2R,3S)-5-methyl-2-naphthalen-1-yl-3,4-dihydro-2H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C16H14N2/c1-11-9-13(10-17)16(18-11)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13,16H,9H2,1H3/t13-,16-/m1/s1 |
InChIキー |
NDNJLTKIWXBPRL-CZUORRHYSA-N |
異性体SMILES |
CC1=N[C@H]([C@H](C1)C#N)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC1=NC(C(C1)C#N)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


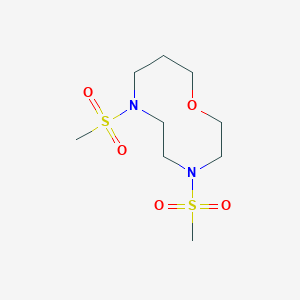
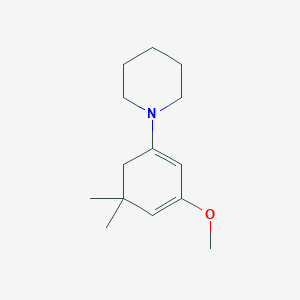
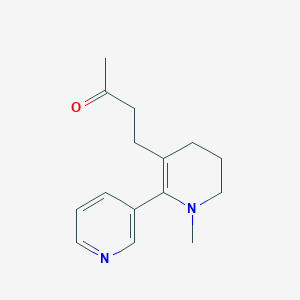

oxophosphanium](/img/structure/B14379739.png)
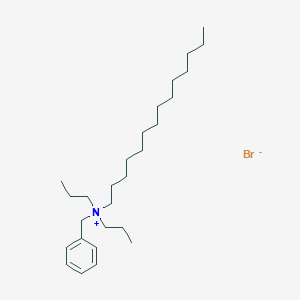

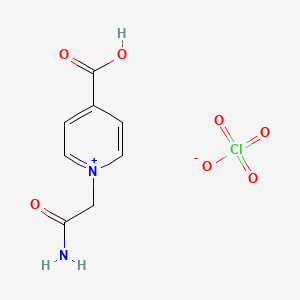
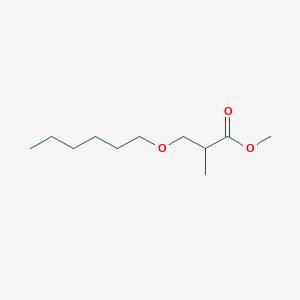
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
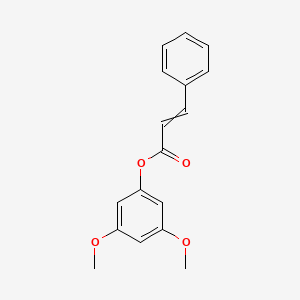
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
